[4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-yl](thiophen-2-yl)methanone
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Overview
Description
4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-ylmethanone is a complex organic compound characterized by its unique structure, which includes a hexahydropyrimidine ring, a thiophene ring, and multiple functional groups such as hydroxyl, thioxo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydropyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via a thiolation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Coupling with Thiophene Ring: The final step involves coupling the hexahydropyrimidine derivative with a thiophene derivative under conditions that facilitate the formation of the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-ylmethanone may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced stability, reactivity, or conductivity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-ylmethanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxohexahydropyrimidin-5-ylmethanone: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-Hydroxy-6-(3-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidin-5-ylmethanone: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties and interactions.
4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(methyl)hexahydropyrimidin-5-ylmethanone: Has a methyl group instead of a trifluoromethyl group, which may influence its stability and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 4-Hydroxy-6-(3-hydroxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidin-5-ylmethanone imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and materials science.
Properties
IUPAC Name |
[4-hydroxy-6-(3-hydroxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S2/c17-16(18,19)15(24)11(13(23)10-5-2-6-26-10)12(20-14(25)21-15)8-3-1-4-9(22)7-8/h1-7,11-12,22,24H,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHBCPORZJWTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C(C(NC(=S)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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